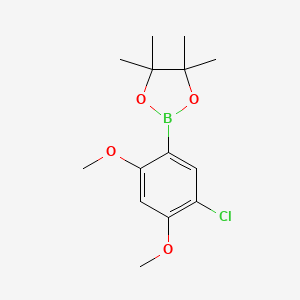
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, also known as 3-bromopropylpyrazole-5-carboxylic acid, is a carboxylic acid derivative of pyrazole. It is a white crystalline solid and is soluble in water and organic solvents. It has a molecular weight of 226.1 g/mol and a melting point of 101-103°C. 3-bromopropylpyrazole-5-carboxylic acid has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用机制
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). CYP3A4 is an important enzyme involved in the metabolism of drugs and other xenobiotics. By inhibiting this enzyme, 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid can increase the bioavailability of certain drugs, thus allowing for more effective drug delivery.
Biochemical and Physiological Effects
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP3A4, as mentioned above, and it has also been shown to inhibit the enzyme monoamine oxidase (MAO). This inhibition of MAO can lead to increased levels of serotonin, which can have antidepressant and anxiolytic effects. Additionally, 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is readily available from commercial sources. Additionally, it is soluble in both water and organic solvents, making it easy to work with. However, there are some limitations to using 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by light and heat. Additionally, it is toxic and should be handled with caution.
未来方向
There are several potential future directions for research involving 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid. One potential direction is the development of more effective inhibitors of CYP3A4 and MAO. Additionally, further research could be done on the anti-inflammatory and anti-cancer effects of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid. Finally, more research could be done to find ways to stabilize and protect 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid from degradation in order to make it more suitable for use in laboratory experiments.
合成方法
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid can be synthesized by the reaction of ethyl bromoacetate with 1-amino-3-methyl-1H-pyrazole-5-carboxylic acid in the presence of sodium hydroxide. The reaction is carried out in a solvent such as toluene or dimethylformamide at a temperature of 80-90°C for several hours. The product is then isolated by filtration and purified by recrystallization.
科学研究应用
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a component in the synthesis of cyclic peptides. Additionally, 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has been used in the synthesis of novel antifungal agents, antibiotics, and antimalarial drugs.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves the bromination of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid followed by purification and isolation of the desired product.", "Starting Materials": [ "1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 g, 6.5 mmol) in acetic acid (10 mL) and water (5 mL), add bromine (1.5 mL, 29 mmol) dropwise at room temperature with stirring.", "After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Add sodium acetate (1.5 g, 19 mmol) to the reaction mixture and stir for an additional 30 minutes.", "Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid as a white solid (0.8 g, 70% yield)." ] } | |
CAS 编号 |
2090648-14-7 |
产品名称 |
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
分子式 |
C7H9BrN2O2 |
分子量 |
233.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



